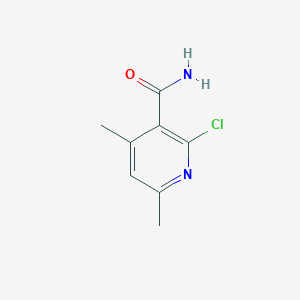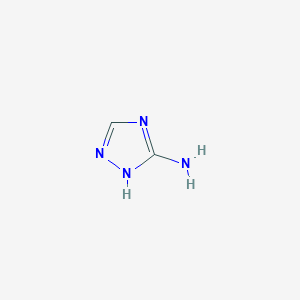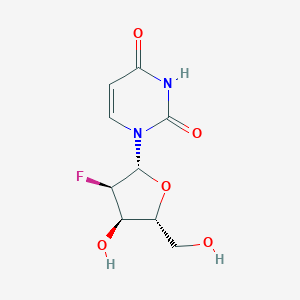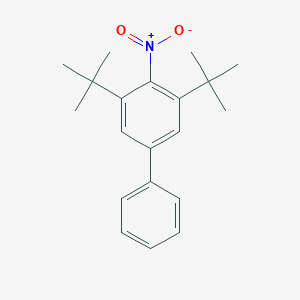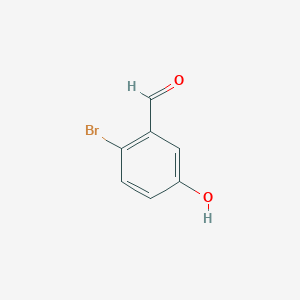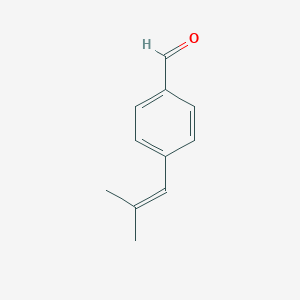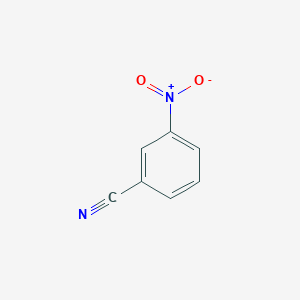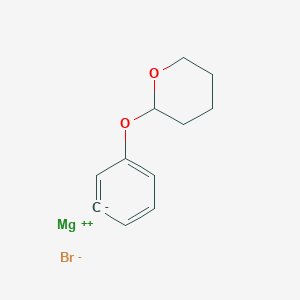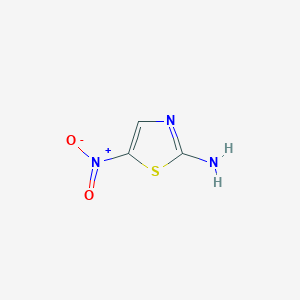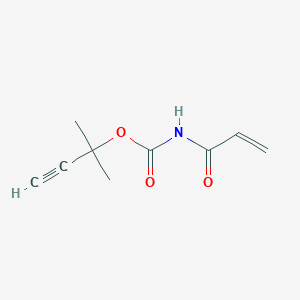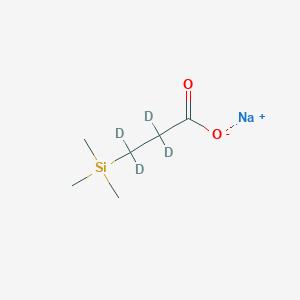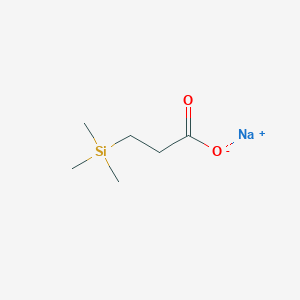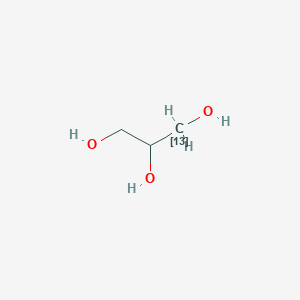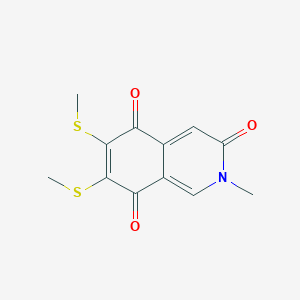
Perfragilin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfragilin B is a natural product that was first isolated from the marine sponge Pericharax heteroraphis. It belongs to the class of cyclic peptides and has a unique structure that consists of 11 amino acid residues. Perfragilin B has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
Chemical Characteristics and Origin
Perfragilin B is a unique isoquinolinequinone isolated from the bryozoan Membranipora perfragilis. Its structure, featuring a thiomethyl group at both C(6) and C(7) positions, causes significant deviations from planarity in the isoquinoline ring system (Choi, Park, Schmitz, & van Altena, 1993). The thiomethyl ether functionality in perfragilin B is relatively uncommon and contributes to its distinct chemical properties (Rizvi, Hossain, & van der Helm, 1993).
Synthesis and Cytotoxicity
Perfragilin B's synthesis involves key steps like the Diels-Alder reaction to produce the isoquinoline skeleton. This synthesis is significant for studying its cytotoxic properties and for potential applications in biomedical research (Park & Schmitz, 1993). Additionally, research into the synthesis of perfragilin A and B, as well as their analogues, sheds light on the cytotoxicity evaluation of these compounds, offering insights into their potential therapeutic applications (Ferreira, Park, Schmitz, & Valeriote, 2003).
Propiedades
Número CAS |
146764-79-6 |
|---|---|
Nombre del producto |
Perfragilin B |
Fórmula molecular |
C12H11NO3S2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
2-methyl-6,7-bis(methylsulfanyl)isoquinoline-3,5,8-trione |
InChI |
InChI=1S/C12H11NO3S2/c1-13-5-7-6(4-8(13)14)9(15)11(17-2)12(18-3)10(7)16/h4-5H,1-3H3 |
Clave InChI |
YCRBNFTXGDZHPI-UHFFFAOYSA-N |
SMILES |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC |
SMILES canónico |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC |
Sinónimos |
perfragilin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



